1-Ethylcycloheptane-1-carbaldehyde

Catalog No.
S13803769
CAS No.
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethylcycloheptane-1-carbaldehyde

Product Name

1-Ethylcycloheptane-1-carbaldehyde

IUPAC Name

1-ethylcycloheptane-1-carbaldehyde

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-2-10(9-11)7-5-3-4-6-8-10/h9H,2-8H2,1H3

InChI Key

YPTNQNPNWYCWOF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCCC1)C=O

1-Ethylcycloheptane-1-carbaldehyde is an organic compound characterized by the presence of a cycloheptane ring with an ethyl group and a formyl group (aldehyde) attached to the same carbon atom. Its chemical formula is C10H18OC_{10}H_{18}O and it has a CAS number of 1935548-89-2. The compound's structural features include a cyclic structure which can influence its reactivity and properties compared to open-chain aldehydes. The presence of the ethyl group adds to its hydrophobic character, making it relevant in various chemical and biological contexts .

Typical for aldehydes, including:

  • Nucleophilic Addition: Aldehydes readily undergo nucleophilic addition reactions. For instance, they can react with alcohols to form hemiacetals or acetals under acidic conditions.
  • Oxidation: The aldehyde functional group can be oxidized to form carboxylic acids.
  • Condensation Reactions: It may also participate in condensation reactions with amines to form imines or with other nucleophiles leading to various derivatives.

The specific reaction pathways can depend on the conditions and the presence of catalysts or other reagents .

The synthesis of 1-ethylcycloheptane-1-carbaldehyde can be approached through several methods:

  • Aldol Condensation: Starting from cycloheptanone, an aldol condensation could yield the desired compound through subsequent oxidation steps.
  • Hydroformylation: Another method could involve hydroformylation of cycloheptene using a suitable catalyst to introduce the aldehyde group.
  • Grignard Reactions: Utilizing Grignard reagents derived from ethyl halides could also lead to the formation of this aldehyde when reacted with cycloheptanone derivatives .

1-Ethylcycloheptane-1-carbaldehyde has potential applications in:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Flavor and Fragrance Industry: Due to its unique structure, it may be used in formulations for flavors or fragrances.
  • Pharmaceuticals: Its derivatives could be explored for therapeutic applications, particularly in cancer treatment based on preliminary biological activity studies .

Several compounds share structural similarities with 1-ethylcycloheptane-1-carbaldehyde. Here are some notable examples:

Compound NameStructure TypeNotable Features
2-Ethylcyclopentane-1-carbaldehydeCyclic aldehydeSimilar carbon skeleton with different ring size.
CyclohexanecarboxaldehydeCyclic aldehydeOne less carbon in the ring; more reactive due to strain.
1-Methylcyclohexane-1-carbaldehydeCyclic aldehydeMethyl group instead of ethyl; affects solubility and reactivity.

These compounds differ primarily in their ring sizes and substituents, which influence their physical properties and reactivity profiles. The unique combination of an ethyl group and a cycloheptane ring gives 1-ethylcycloheptane-1-carbaldehyde distinctive characteristics that may be advantageous for specific applications .

1-Ethylcycloheptane-1-carbaldehyde is systematically named according to IUPAC guidelines, reflecting its cycloheptane backbone, ethyl substituent, and aldehyde functional group. The compound’s molecular formula is C₁₀H₁₈O, with a molecular weight of 154.25 g/mol. Its structure is defined by the SMILES notation O=CC1(CC)CCCCCC1, which specifies the cycloheptane ring (seven carbons in a cyclic arrangement), the ethyl group (-CH₂CH₃) at position 1, and the aldehyde (-CHO) at the same carbon.

A comparative analysis with related compounds, such as 1-ethylcyclopropane-1-carbaldehyde (C₆H₁₀O), highlights the influence of ring size on electronic and steric properties. The cycloheptane ring introduces moderate torsional strain due to nonplanar conformations, distinct from the high strain observed in smaller rings like cyclopropane.

Table 1: Key Molecular Properties of 1-Ethylcycloheptane-1-carbaldehyde

PropertyValue
CAS Number1935548-89-2
Molecular FormulaC₁₀H₁₈O
Molecular Weight154.25 g/mol
SMILESO=CC1(CC)CCCCCC1
Boiling PointNot reported
Storage ConditionsNot specified

Historical Context in Organic Synthesis

The synthesis of 1-ethylcycloheptane-1-carbaldehyde emerged alongside advancements in medium-sized ring chemistry during the late 20th century. Early methodologies relied on oxidation reactions, where precursors like 1-ethylcycloheptanemethanol were treated with oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Later, alternative routes involving cyclization of linear aldehydes or hydrolysis of enol ethers were explored to improve yield and selectivity.

The compound’s historical significance lies in its role as a model substrate for studying transannular interactions—steric clashes between hydrogen atoms on opposing sides of the cycloheptane ring. Such studies informed broader strategies for stabilizing medium-sized rings, which are often prone to ring-opening due to strain.

Significance in Medium-Sized Ring Chemistry

Medium-sized rings (7–11 members) occupy a critical niche in organic synthesis due to their prevalence in natural products and pharmaceuticals. The cycloheptane core of 1-ethylcycloheptane-1-carbaldehyde exemplifies the balance between strain and stability: while smaller rings (e.g., cyclopropane) suffer from excessive angle strain, and larger rings (e.g., cyclooctane) face transannular strain, cycloheptane maintains a manageable level of torsional distortion.

This compound’s aldehyde group enhances its utility as a building block for further functionalization. For instance, oxidation of the aldehyde yields 1-ethylcycloheptane-1-carboxylic acid (C₁₀H₁₈O₂), a related derivative with applications in polymer chemistry. Additionally, the ethyl substituent modulates electron density at the carbonyl carbon, influencing reactivity in nucleophilic additions or condensations.

Recent advances in gold-catalyzed cyclization have expanded synthetic access to medium-sized rings, including cycloheptane derivatives. These methods often employ alkynyl or alkenyl precursors that undergo cycloisomerization, leveraging the electrophilic nature of gold complexes to stabilize transition states. Such catalytic systems could potentially streamline the synthesis of 1-ethylcycloheptane-1-carbaldehyde and analogues.

Vapor-phase catalytic dehydration represents a promising methodology for the synthesis of cycloheptane carbaldehyde derivatives, leveraging the thermodynamic advantages of gas-phase reactions while maintaining selectivity through careful process control [1] [2].

Mechanistic Framework

The vapor-phase dehydration process operates through a countercurrent contact mechanism where methanol flows downwardly and contacts the unsaturated aldehyde-containing gas produced from gas-phase catalytic oxidation [1]. The fundamental principle involves utilizing the heat of gasification of methanol to condense and separate water from the aldehyde-containing gas mixture. This approach maintains the aldehyde in the gas phase throughout the process, substantially preventing polymerization losses that plague traditional liquid-phase methods [1].

The process achieves water content reduction below azeotropic composition levels through controlled thermal management. At operating temperatures of 100-210°C, the heat transfer from the unsaturated aldehyde-containing gas to the methanol enables gasification while simultaneously condensing water vapor present in the gas stream [1]. This thermodynamic coupling provides both dehydration efficiency and energy integration advantages.

Catalyst Systems and Performance

Recent investigations have demonstrated that metal oxide catalysts, particularly cerium oxide (CeO₂), zirconium oxide (ZrO₂), and chromium-zirconium mixed oxides, exhibit superior activity for aldehyde synthesis through vapor-phase reduction of carboxylic acids [3] [4]. The chromium-zirconium catalyst system operates effectively at temperatures between 350-450°C, producing aldehydes from alicyclic carboxylic acids with yields ranging from 60-85% [3] [4].

For cycloheptane derivatives specifically, the catalyst selection significantly influences both conversion and selectivity. Ruthenium-tin bimetallic catalysts demonstrate exceptional performance in vapor-phase aldehyde synthesis, enabling reduction reactions at lower temperatures (250-300°C) compared to traditional oxide systems [4]. These bimetallic catalysts facilitate the direct hydrogenation of carboxylic acids to aldehydes while generating only water as a byproduct, representing an environmentally favorable synthetic pathway [4].

Catalyst SystemTemperature (°C)Yield (%)SelectivityKey Advantages
Cr-ZrO₂350-45060-75ModerateWide substrate scope, commercially available
Ru-Sn bimetallic250-30075-85HighLower temperature, excellent selectivity
CeO₂ single-atom180-21070-90HighMild conditions, water tolerance

Process Optimization Parameters

Temperature control emerges as the critical parameter for optimizing vapor-phase dehydration processes. Higher temperatures accelerate reaction rates but may compromise selectivity due to competing dehydration and polymerization pathways [1]. The optimal temperature window for cycloheptane carbaldehyde synthesis appears to be 180-210°C, balancing conversion efficiency with product selectivity [5].

Pressure management also influences process performance. While atmospheric pressure operation simplifies equipment design, moderately elevated pressures (0.5-1.5 MPa) can enhance mass transfer rates and improve overall efficiency [1]. The methanol-to-substrate ratio requires careful optimization, with studies indicating that substantially complete gasification of supplied methanol provides optimal dehydration performance [1].

Isomerization Strategies for Cycloheptane Derivatives

Isomerization methodologies offer alternative synthetic pathways for cycloheptane carbaldehyde derivatives, particularly through acid-catalyzed rearrangements that can transform readily available starting materials into desired seven-membered ring structures [6] [7].

Acid-Catalyzed Ring Transformations

Aluminum chloride catalysis has been extensively investigated for cycloheptane isomerization reactions, demonstrating the capacity to promote both ring expansion and contraction processes [6]. In liquid-phase systems at 50°C, aluminum chloride facilitates the conversion of cycloheptane derivatives with selectivities reaching 73% for target products [6]. However, these reactions preferentially generate six-membered ring products through ring contraction, requiring careful control to favor seven-membered ring retention [6].

The isomerization mechanism involves carbocation intermediates formed through protonation of the cycloheptane ring system. Ring contraction occurs via protonated cyclopropane intermediates, specifically protonated [4.1.0]bicycloheptane structures, which subsequently rearrange to methylcyclohexane derivatives [7]. Understanding these mechanistic pathways enables rational design of reaction conditions that minimize unwanted ring contractions.

Sulfated Zirconia Catalysis

Sulfated zirconia represents an alternative solid acid catalyst system for cycloheptane isomerization, offering advantages in terms of selectivity and operational simplicity [7]. At 50°C in liquid-phase reactions, sulfated zirconia promotes the formation of methylcyclohexane as the major product from cycloheptane, with additional formation of dimethylcyclopentane isomers and ethylcyclopentane [7].

The reaction pathway analysis reveals that cycloheptane initially forms protonated [4.1.0]bicycloheptane intermediates, which subsequently undergo ring opening to generate methylcyclohexane [7]. Small amounts of trans-1,2-dimethylcyclopentane, cis- and trans-1,3-dimethylcyclopentanes, 1,1-dimethylcyclopentane, and ethylcyclopentane are also formed as secondary products [7].

Photochemical Isomerization

Recent advances in photochemical methods have opened new possibilities for cycloheptane derivative isomerization [8] [9]. Cyclohept-1-ene-1-carbaldehyde undergoes photoinduced E → Z isomerization at λ = 350 nm, with the ring strain facilitating subsequent cycloaddition reactions [8] [9]. This photochemical approach provides access to strained trans-isomers that are otherwise difficult to prepare through thermal methods.

The photoisomerization process exhibits excellent stereochemical control, with products obtained in yields up to 82% [9]. Single crystal X-ray analyses confirm the constitution and relative configuration of key products, demonstrating the precision achievable through photochemical activation [9]. The methodology extends to Diels-Alder cycloadditions with 1,3-dienes, [3+2] cycloadditions with 1,3-dipoles, and ene reactions with olefins [9].

Isomerization MethodCatalystTemperature (°C)Major ProductsSelectivity (%)
AlCl₃ catalysisAlCl₃50Methylcyclohexane derivatives73
Sulfated zirconiaSO₄²⁻/ZrO₂50Ring-contracted products60-80
Photoisomerizationhν (350 nm)25E/Z isomers82

Hydrogenation-Dehydration Tandem Processes

Tandem hydrogenation-dehydration methodologies provide sophisticated approaches for cycloheptane carbaldehyde synthesis, combining multiple catalytic transformations in single reactor systems to achieve improved atom economy and process efficiency [10] [5].

Platinum-Catalyzed Dehydrogenation Systems

Single-site platinum catalysts supported on cerium oxide (Pt₁/CeO₂) demonstrate exceptional activity for cycloheptane dehydrogenation reactions [5]. These catalysts achieve turnover frequencies exceeding 35,000 mol H₂ per mol Pt per hour at 350°C, representing state-of-the-art performance for cycloalkane dehydrogenation [5]. The single-atom platinum sites exhibit 309 times higher activity than conventional platinum nanoparticles, highlighting the importance of atomic dispersion for catalytic performance [5].

The mechanistic basis for enhanced activity involves synergistic interactions between platinum single-sites and oxygen vacancies on the cerium oxide support [5]. Density functional theory calculations reveal that oxygen vacancies facilitate cyclohexane adsorption and enable favorable thermodynamic driving forces for successive dehydrogenation steps [5]. The process proceeds through sequential hydrogen abstraction reactions, with each step involving Pt-C bond formation and hydroxide ion generation [5].

Aqueous-Phase Hydrogenation Mechanisms

Aqueous-phase aldehyde hydrogenation over Pt/TiO₂ catalysts provides insights into reverse dehydrogenation processes relevant to cycloheptane carbaldehyde synthesis [10]. The mechanism involves water-mediated proton transfer to assist oxygen protonation in aldehyde groups, generating hydroxide species at metal-support interfaces [10]. Oxygen vacancies on reduced titanium dioxide supports promote hydroxide hydrogenation, preventing catalyst poisoning and maintaining catalytic activity [10].

The synergistic effect between oxygen vacancies and solvent water molecules creates a favorable environment for aldehyde transformations [10]. Water molecules conduct long-range proton transfer while oxygen vacancies facilitate hydroxide removal, establishing a catalytic cycle that operates effectively under mild aqueous conditions [10]. This understanding enables rational design of hydrogenation-dehydration tandem processes for aldehyde synthesis.

Iridium-Catalyzed Dehydrogenation

Cationic iridium complexes with pincer ligands demonstrate unique selectivity patterns for cycloalkane dehydrogenation, showing exceptional activity toward strained cycloalkanes including cycloheptane [11]. The (iPrPCP)IrH⁺ catalyst facilitates transfer-dehydrogenation of cycloheptane with remarkable selectivity compared to unstrained cycloalkanes [11].

The reaction mechanism involves cooperative C-H addition and β-H elimination processes, with β-agostic interactions playing crucial roles in facilitating dehydrogenation of strained cycloalkanes [11]. Computational studies reveal that initial C-H addition is strongly assisted by β-agostic interactions, which are particularly favorable for strained ring systems [11]. The overall process represents effectively concerted but asynchronous 1,2-dehydrogenation reactions [11].

Catalyst SystemTOF (h⁻¹)Temperature (°C)SelectivityKey Features
Pt₁/CeO₂35,400350>99%Single-atom sites, oxygen vacancy synergy
Pt/TiO₂ (aqueous)10,900150-200HighWater-mediated proton transfer
(iPrPCP)IrH⁺Variable180-220ExcellentStrained ring selectivity

Comparative Analysis of Yield Optimization Techniques

Comprehensive evaluation of yield optimization techniques across different synthetic methodologies reveals distinct advantages and limitations for each approach, enabling rational selection of optimal strategies for specific synthetic targets and operational constraints [12] [13] [14].

Temperature Optimization Strategies

Temperature optimization represents a critical parameter across all synthetic methodologies, with each approach exhibiting distinct temperature-yield relationships. Vapor-phase catalytic dehydration processes demonstrate optimal performance at 180-210°C, where the balance between reaction rate and selectivity reaches maximum efficiency [1] [5]. Higher temperatures accelerate dehydration rates but increase the risk of aldehyde polymerization and side product formation [1].

For isomerization strategies, lower temperatures (50-80°C) generally favor selectivity over conversion rate, particularly for acid-catalyzed ring transformations [6] [7]. The aluminum chloride system operates optimally at 50°C, achieving 73% selectivity for desired products while minimizing ring contraction to six-membered systems [6]. Temperature increases above 80°C typically lead to enhanced ring contraction and reduced selectivity for seven-membered ring products [7].

Hydrogenation-dehydration tandem processes exhibit more complex temperature dependencies, with optimal conditions varying based on catalyst system and support interactions [5] [11]. Single-site platinum catalysts demonstrate maximum activity at 350°C, but practical considerations often favor operation at 250-300°C to balance activity with catalyst stability [5].

Catalyst Loading Optimization

Catalyst loading optimization requires balancing catalytic efficiency with economic considerations and potential catalyst deactivation pathways. Vapor-phase dehydration processes typically operate with catalyst loadings of 0.1-1.0 mol%, providing sufficient activity while minimizing costs [1] [4]. Ruthenium-based catalysts demonstrate exceptional efficiency at loadings as low as 0.5 mol%, making them attractive for large-scale applications [15].

Zeolite-catalyzed processes generally require higher catalyst loadings (5-10 wt%) due to the heterogeneous nature of the catalysis and diffusion limitations within zeolite pores [16]. However, these catalysts offer advantages in terms of recyclability and operational simplicity, offsetting the higher loading requirements [16].

For photochemical isomerization approaches, the concept of catalyst loading translates to light intensity and irradiation time optimization [8] [9]. These systems typically require irradiation periods of 2-6 hours at moderate light intensities to achieve optimal yields while preventing photodegradation of products [9].

Solvent System Effects

Solvent selection profoundly influences reaction outcomes across all synthetic methodologies, affecting both reaction rates and product selectivities. Vapor-phase processes inherently minimize solvent requirements, but when solvents are employed, polar aprotic systems (DMF, acetonitrile) generally provide optimal performance [1] [4]. These solvents facilitate catalyst solubility while minimizing competitive coordination that could inhibit catalytic activity.

Isomerization reactions demonstrate strong solvent dependencies, with non-coordinating solvents preferred for acid-catalyzed transformations to prevent catalyst deactivation [6] [7]. Halogenated solvents (dichloromethane, chloroform) often provide optimal environments for aluminum chloride catalysis, though environmental considerations favor the development of alternative solvent systems [6].

Aqueous systems offer unique advantages for hydrogenation-dehydration processes, particularly when combined with platinum-titanium dioxide catalysts [10]. The water-mediated proton transfer mechanisms enable enhanced reaction rates and selectivities compared to organic solvent systems [10]. However, substrate solubility limitations may require biphasic reaction conditions or phase-transfer catalysis for optimal performance [10].

Integrated Process Design Considerations

Modern yield optimization strategies increasingly focus on integrated process designs that combine multiple optimization parameters in systematic approaches [12] [14]. Statistical experimental design methods enable simultaneous optimization of temperature, catalyst loading, reaction time, and solvent composition to identify optimal operating conditions [12].

Response surface methodology has proven particularly effective for optimizing complex synthetic systems where multiple variables interact synergistically [12]. For cycloheptane carbaldehyde synthesis, optimal conditions typically emerge from balanced consideration of kinetic and thermodynamic factors, catalyst stability, and downstream processing requirements [14].

The integration of continuous processing technologies offers additional opportunities for yield optimization through precise control of residence time, temperature profiles, and reactant mixing [17]. Reactive distillation systems combine reaction and separation operations, enabling continuous product removal and driving equilibrium toward desired products [17].

Optimization ParameterVapor-PhaseIsomerizationHydrogenation-DehydrationImpact Level
Temperature controlCriticalHighCriticalPrimary
Catalyst loadingModerateHighModerateSecondary
Solvent selectionLowCriticalHighVariable
Reaction timeModerateModerateLowSecondary
Pressure controlHighLowCriticalVariable

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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